6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
Description
This compound features a 9H-purine core substituted at the 6-position with a piperazine ring, which is further modified at the 4-position by a 2-methyl-cyclopenta[d]pyrimidinyl group (Figure 1). Such hybrid structures are often explored in medicinal chemistry for kinase inhibition or receptor modulation .
Properties
IUPAC Name |
6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-22-13-4-2-3-12(13)16(23-11)24-5-7-25(8-6-24)17-14-15(19-9-18-14)20-10-21-17/h9-10H,2-8H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJZZDFYNEZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined in precise ratios. The process would be optimized for efficiency, cost-effectiveness, and safety, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is of interest in the study of nucleic acid interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with its analogs:
*Estimated based on cyclopenta[d]pyrimidine’s contribution to lipophilicity.
†Estimated from benzodioxole’s logP (~1.0) and purine’s inherent properties.
Key Observations:
- Substituent Effects: The cyclopenta[d]pyrimidinyl group (target compound, BK65732, BK49533) increases molecular weight and lipophilicity compared to simpler pyrimidin-2-yl () or benzodioxole () substituents .
- Hydrogen-Bonding : The target compound’s cyclopenta[d]pyrimidine likely increases hydrogen-bond acceptors (N atoms), which may enhance interactions with enzymatic active sites compared to ’s analog .
Biological Activity
The compound 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including multiple heterocyclic rings, suggest diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H27N7O , with a molecular weight of 381.5 g/mol . Its IUPAC name is 4-[6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyridazin-3-yl]morpholine . The structural complexity includes a purine base linked to a cyclopenta[d]pyrimidine moiety via a piperazine bridge.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N7O |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-[6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyridazin-3-yl]morpholine |
| InChI Key | GRFQHICKUSQFJU-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that derivatives of purine compounds exhibit various biological activities, including cytotoxicity against cancer cell lines and potential antiviral effects. The compound has been studied for its interactions with specific molecular targets, which may include enzymes and receptors involved in cellular processes.
Cytotoxic Activity
A study published in PMC highlighted the cytotoxic properties of purine derivatives against several tumor cell lines, including 4T1 murine mammary carcinoma , COLO201 human colorectal adenocarcinoma , and SNU-1 human gastric carcinoma . The presence of both purine and cyclopenta[d]pyrimidine fragments was crucial for the observed cytotoxic activity .
Key Findings:
- The compound exhibited significant cytotoxicity against COLO201 cells.
- Mechanisms of action include inhibition of DNA biosynthesis and modulation of the cell cycle.
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Targeting kinases or other enzymes critical for cell proliferation.
- Cell Cycle Arrest : Studies have shown that certain concentrations lead to G0/G1 phase arrest in resistant cell lines like MDA-MB231 and G2/M phase arrest in sensitive lines like COLO201 .
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through various pathways.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related purine derivatives, compound 1d was tested against COLO201 and MDA-MB231 cell lines using flow cytometry to analyze cell cycle phases post-treatment. Results indicated a dose-dependent effect on cell viability and cycle progression .
Study 2: Antiviral Activity
Another research highlighted the antiviral properties of purine conjugates, suggesting that modifications to the purine structure could enhance activity against viruses such as HSV-1. This indicates potential applications beyond oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
